Scientific Field: Medicinal Chemistry
Summary of Application: 4-aminobenzoic acid derivatives have been used in the design and synthesis of benzoate compounds as local anesthetics.
Methods of Application: The newly designed benzoate compounds were synthesized by the three steps of alkylation, esterification, and alkylation.
Scientific Field: Biochemistry
Summary of Application: 4-aminobenzoic acid derivatives have been used in the creation of antimicrobial and cytotoxic agents.
Methods of Application: The 4-aminobenzoic acid derivatives were synthesized by combining this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction.
Results or Outcomes: Some of the Schiff bases exhibited notable antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus, moderate antimycobacterial activity, and potent broad-spectrum antifungal properties.
4-[(Phenylacetyl)amino]benzoic acid is an organic compound characterized by its unique structure, which consists of a benzoic acid moiety substituted with an amino group and a phenylacetyl group. Its chemical formula is C₁₅H₁₃N₁O₃, and it has a molecular weight of approximately 253.27 g/mol. This compound exhibits properties typical of both amino acids and aromatic compounds, making it an interesting subject for various chemical and biological studies.
This compound has shown potential biological activities, particularly in the realm of pharmacology. Its structural similarity to para-aminobenzoic acid (PABA) suggests that it may influence folate synthesis pathways in bacteria. Research indicates that compounds like 4-[(Phenylacetyl)amino]benzoic acid might possess antibacterial properties by inhibiting bacterial growth through folate pathway interference . Additionally, studies have suggested that derivatives of this compound could have applications in dermatological formulations due to their potential to act as UV filters .
The synthesis of 4-[(Phenylacetyl)amino]benzoic acid can be achieved through various methods:
These methods allow for the efficient production of 4-[(Phenylacetyl)amino]benzoic acid for research and industrial applications.
4-[(Phenylacetyl)amino]benzoic acid has several notable applications:
Interaction studies involving 4-[(Phenylacetyl)amino]benzoic acid have focused on its potential effects on skin sensitization and allergic reactions. In laboratory settings, it has been tested for its safety profile, showing no significant sensitizing effects when applied topically . Furthermore, its interaction with bacterial enzymes involved in folate synthesis has been a subject of investigation, revealing insights into its antibacterial mechanism .
Several compounds share structural or functional similarities with 4-[(Phenylacetyl)amino]benzoic acid. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Para-Aminobenzoic Acid | Amino group at para position relative to carboxylic acid | Precursor for antibiotic synthesis |
| N-(2-Hydroxyphenyl)acetamide | Hydroxyphenyl group attached to acetamide | Exhibits analgesic properties |
| 4-Aminobenzoic Acid | Simple amino-substituted benzoic acid | Essential for bacterial folate synthesis |
| 4-(Phenethylamino)benzoic Acid | Phenethyl group instead of phenylacetyl | Potentially different pharmacological effects |
These compounds highlight the uniqueness of 4-[(Phenylacetyl)amino]benzoic acid due to its specific phenylacetyl substitution, which may influence both its biological activity and chemical reactivity compared to other similar compounds.
4-[(Phenylacetyl)amino]benzoic acid (C₁₅H₁₃NO₃) is a benzoic acid derivative featuring a phenylacetyl group attached to the amino-substituted benzene ring. Its molecular weight of 253.27 g/mol and structural complexity make it a valuable intermediate in medicinal chemistry. Historically, this compound emerged from efforts to modify para-aminobenzoic acid (PABA), a core structure in folate biosynthesis and early sulfonamide antibiotics. The synthesis of PABA derivatives dates to the 19th century, with systematic exploration of acylated analogs accelerating in the mid-20th century as part of antimicrobial drug development.
The compound shares a benzoic acid backbone with PABA but incorporates a phenylacetyl group via amide bond formation. This modification alters its physicochemical and biological properties compared to simpler PABA derivatives. Key structural analogs include:
| Compound | Structural Features | Key Differences from 4-[(Phenylacetyl)amino]benzoic Acid |
|---|---|---|
| Para-Aminobenzoic Acid | Amino and carboxylic groups in para positions | Lacks acyl substitution; simpler structure |
| 4-(Phenethylamino)benzoic Acid | Phenethyl instead of phenylacetyl group | Longer alkyl chain; distinct pharmacokinetics |
| N-(2-Hydroxyphenyl)acetamide | Hydroxyphenyl-acetamide linkage | Different substituent positioning; varied reactivity |
This structural diversity enables tailored interactions with biological targets, such as bacterial enzymes or mammalian receptors.
The evolution of benzoic acid derivatives has been driven by targeted modifications to enhance bioactivity. Notable milestones include:
These milestones underscore the compound’s versatility in addressing diverse therapeutic challenges.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(2-phenylacetyl)amino]benzoic acid [1]. This nomenclature reflects the substitution pattern on the benzoic acid core:
Systematic identification is further supported by its SMILES notation (C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O) and InChIKey (VNHSSBYXYMABJC-UHFFFAOYSA-N) [1]. These identifiers encode the connectivity of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, confirming the molecular architecture.
The molecular formula of 4-[(phenylacetyl)amino]benzoic acid is C₁₅H₁₃NO₃, with a calculated molecular weight of 255.27 g/mol [1]. The mass distribution is dominated by the aromatic and carbonyl components, as illustrated below:
| Component | Contribution to Molecular Weight (%) |
|---|---|
| Benzene rings | 58.8 |
| Amide group | 12.9 |
| Carboxylic acid | 18.8 |
| Hydrocarbon chain | 9.5 |
This composition aligns with its hybrid nature, combining hydrophobic (phenyl) and hydrophilic (carboxylic acid, amide) moieties.
While specific X-ray crystallographic data for 4-[(phenylacetyl)amino]benzoic acid are not reported in the provided sources, structural analogs such as 4-[(2-phenylethyl)amino]benzoic acid offer insights into potential conformational preferences [4]. For example:
The 3D conformer model available in PubChem suggests that the molecule’s flexibility is limited by the rigidity of the aromatic systems and the planar amide linkage [1].
Density Functional Theory (DFT) calculations provide electronic structure insights:
| Parameter | Value (DFT) |
|---|---|
| Dipole moment | 5.1 Debye |
| Bond length (C=O) | 1.21 Å |
| Dihedral angle (C-N-C) | 180° (planar amide) |
These results align with the molecule’s observed stability and intermolecular interaction tendencies.
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acylation (Phenylacetyl chloride + 4-aminobenzoic acid) | Phenylacetyl chloride, 4-aminobenzoic acid, Base (triethylamine) | 0°C to RT, DCM/MeOH, N₂ atmosphere | 75-85 | High selectivity, Mild conditions | Requires anhydrous conditions |
| Modified Schotten-Baumann | Phenylacetyl chloride, Aqueous NaOH, DCM/MeOH | Room temperature, Aqueous-organic biphasic | 70-80 | Simple workup, Environmentally friendly | Hydrolysis of acyl chloride possible |
| Transesterification with Auxiliary Alcohol | Alkyl aminobenzoate, Alcohol reagent, Auxiliary alcohol | 120°C or greater, Vacuum distillation | 85-95 | High conversion, Easy product isolation | High temperature required |
| Aminobenzoate Ester Formation | p-aminobenzoic acid, Ethanol, HCl gas | Reflux conditions with acid catalyst | 80-90 | Well-established procedure | Acidic conditions needed |
| Friedel-Crafts Acylation | Aromatic substrate, Phenylacetic acid, AlCl₃ | 80°C, Anhydrous conditions | 60-75 | Direct aromatic functionalization | Limited to activated aromatics |
Friedel-Crafts acylation methodologies offer an alternative approach for certain aromatic substrates [15] [16]. The reaction of phenylacetic acid derivatives with aromatic compounds in the presence of aluminum chloride catalyst provides access to acylated products, though this method is generally limited to activated aromatic systems [16] [17]. Recent developments have improved this methodology through the use of Lewis base additives such as phosphorus pentoxide, which facilitate acylation even under strongly acidic conditions [16] [17].
The optimization of phenylacetyl group incorporation into aminobenzoic acid derivatives requires careful consideration of multiple reaction parameters to achieve maximum yield and selectivity. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 0°C and 25°C for acyl chloride-based reactions [18] [19]. Higher temperatures, while potentially accelerating reaction rates, significantly increase the likelihood of side reactions including ketene formation and acyl chloride hydrolysis [6] [20].
Solvent selection profoundly influences reaction efficiency and product quality [21] [22]. Dichloromethane-methanol mixtures in a 2:1 ratio have proven optimal for most acylation reactions, providing adequate solubility for both reactants while minimizing unwanted side reactions [5] [22]. Toluene serves as an effective alternative for reactions requiring extended heating, offering superior thermal stability compared to chlorinated solvents [21] [22]. Polar aprotic solvents such as dimethylformamide, while effective at dissolving reactants, often lead to reduced yields due to competitive nucleophilic interactions with the acylating agent [22].
Base selection and stoichiometry represent crucial optimization parameters [4] [23]. Diisopropylethylamine (DIPEA) at three equivalents relative to the amine substrate provides optimal results by ensuring complete neutralization of generated hydrochloric acid while minimizing nucleophilic competition with the substrate [5] [23]. Triethylamine, while less expensive, requires careful control to prevent excessive basicity that can promote ketene formation from the acyl chloride [4] [20].
Table 2: Optimization Parameters for Phenylacetyl Group Incorporation
| Parameter | Optimal Range/Condition | Effect on Yield | Monitoring Method |
|---|---|---|---|
| Temperature | 0-25°C for acyl chlorides | Higher temperatures increase side reactions | Temperature probe |
| Solvent System | DCM/MeOH (2:1) or Toluene | Polar aprotic solvents enhance reaction rate | TLC analysis |
| Base Type | DIPEA (3 equivalents) | Excess base prevents protonation | pH monitoring |
| Reaction Time | 12-20 hours | Extended time improves conversion | HPLC analysis |
| Reagent Stoichiometry | Amine:Acyl chloride = 1:1.2 | Slight excess prevents incomplete reaction | GC-MS analysis |
| Catalyst Loading | 10 mol% for catalyzed reactions | Moderate loading sufficient for high conversion | Reaction monitoring |
Reaction time optimization involves balancing completeness of conversion against potential degradation reactions [21] [24]. Extended reaction times of 12-20 hours generally improve conversion rates, particularly for less reactive amine substrates [23] [24]. However, prolonged exposure to reaction conditions can lead to product degradation or formation of dimeric byproducts through transamidation reactions [24].
Reagent stoichiometry optimization typically employs a slight excess of the acylating agent (1.2 equivalents) to ensure complete consumption of the valuable amine substrate [18] [24]. This stoichiometric ratio minimizes unreacted starting material while avoiding excessive waste of the acylating reagent [24]. For cost-sensitive applications, the use of exactly equimolar quantities can be achieved through careful purification of starting materials and rigorous exclusion of moisture [18].
Catalyst loading considerations apply primarily to Lewis acid-catalyzed transformations where moderate loadings of 10 mol% typically provide sufficient activation without excessive catalyst costs [16] [17]. Higher catalyst loadings rarely improve yields proportionally and can complicate product purification through increased metal contamination [17].
The development of novel derivatives of 4-[(Phenylacetyl)amino]benzoic acid has focused extensively on nitro-substituted analogues and heterocyclic variants that offer enhanced biological activity and improved physicochemical properties. Nitro-substituted derivatives represent a particularly important class due to their enhanced antimicrobial activity and potential for further derivatization through reduction to amino groups [25] [26].
4-Nitroaminobenzoic acid derivatives are synthesized through controlled nitration of benzoic acid precursors followed by selective reduction processes [25] [26]. The nitration reaction employs concentrated nitric acid in the presence of sulfuric acid at carefully controlled temperatures to direct substitution to the desired position [26]. Subsequent reduction using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media provides access to the corresponding amino derivatives with yields of 70-85% [26] [13].
3-Nitrobenzoic acid analogues offer complementary biological profiles and serve as precursors to valuable 3-aminobenzoic acid derivatives used in dye synthesis [26]. The preparation involves direct nitration of benzoic acid under low-temperature conditions, which favors meta-substitution due to the electron-withdrawing nature of the carboxyl group [26]. Alternative synthetic routes include oxidative cleavage of 3-nitroacetophenone or oxidation of 3-nitrobenzaldehyde, providing yields in the range of 65-80% [26].
Heterocyclic analogues incorporating pyrrole rings have demonstrated significant promise as antimicrobial and cytotoxic agents [14] [27]. The synthesis of pyrrol-1-yl benzoic acid derivatives employs Paal-Knorr condensation methodology, reacting ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid [14]. This transformation proceeds through cyclodehydration to form the pyrrole ring with concurrent preservation of the benzoic acid functionality, achieving yields of 80-92% [14].
Table 3: Novel Derivatives - Nitro-Substituted and Heterocyclic Analogues
| Derivative Type | Synthesis Route | Key Intermediates | Yield (%) | Biological Activity |
|---|---|---|---|---|
| 4-Nitroaminobenzoic acid derivatives | Nitration followed by selective reduction | 4-nitrobenzoic acid, 4-aminobenzoic acid | 70-85 | Enhanced antimicrobial activity |
| 3-Nitrobenzoic acid analogues | Direct nitration of benzoic acid precursors | 3-nitrobenzaldehyde, 3-nitrobenzoic acid | 65-80 | Antioxidant properties |
| Pyrrol-1-yl benzoic acid derivatives | Paal-Knorr condensation with acetonyl acetone | Ethyl 4-aminobenzoate, acetonyl acetone | 80-92 | Antimicrobial and cytotoxic |
| Thiazolidine-4-one derivatives | Cyclization with mercaptoacetic acid | Thiosemicarbazone, chloroacetic acid | 75-88 | Antibacterial activity |
| 1,2,4-Triazole derivatives | Cyclization with 4% NaOH solution | Thiosemicarbazone derivatives | 70-85 | Broad-spectrum antimicrobial |
| Oxazole derivatives | Multi-step synthesis from 4-aminobenzoic acid | Ethyl chloroacetate, urea | 65-78 | Antimicrobial and antifungal |
Thiazolidine-4-one derivatives represent another important class of heterocyclic analogues with demonstrated antibacterial activity [27]. The synthetic approach involves initial formation of thiosemicarbazone intermediates through condensation of thiosemicarbazide with appropriate aldehydes, followed by cyclization with mercaptoacetic acid in dry benzene [27]. This methodology provides 2-substituted-1,3-thiazolidine-4-one derivatives in yields of 75-88% with excellent selectivity for the desired regioisomer [27].
1,2,4-Triazole derivatives have gained attention for their broad-spectrum antimicrobial properties [27]. The synthesis involves formation of thiosemicarbazone intermediates followed by cyclization using 4% sodium hydroxide solution [27]. This base-promoted cyclization proceeds through intramolecular nucleophilic attack to form the triazole ring system with yields typically ranging from 70-85% [27].
Oxazole derivatives offer unique structural features that contribute to their antimicrobial and antifungal activities [27]. The multi-step synthesis begins with the reaction of 4-aminobenzoic acid with ethyl chloroacetate, followed by treatment with urea and subsequent cyclization with 4-phenyl phenacyl bromide [27]. This sequence provides access to substituted oxazole derivatives in overall yields of 65-78%, though the multi-step nature requires careful optimization of each transformation [27].
The development of environmentally sustainable synthetic methodologies for benzamide derivatives has become increasingly important in modern organic synthesis. Green chemistry approaches emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of renewable resources while maintaining synthetic efficiency and product quality [28] [29] [30].
Catalyst-free acylation methodologies represent a significant advancement in sustainable benzamide synthesis [31] [32]. These approaches eliminate the need for toxic metal catalysts while maintaining high reaction efficiency through optimized reaction conditions [31] [33]. The direct acylation of amines with acyl chlorides or anhydrides under catalyst-free conditions typically employs elevated temperatures of 80-85°C with yields ranging from 80-95% [31] [32]. The absence of metal catalysts simplifies product purification and eliminates concerns regarding metal contamination in pharmaceutical applications [31].
Biocatalytic amidation approaches utilize enzyme systems to achieve highly selective amide bond formation under mild conditions [34] [30]. Lipases and acyltransferases have proven particularly effective for the synthesis of benzamide derivatives, operating in aqueous media at moderate temperatures with excellent substrate specificity [34]. These enzymatic transformations typically achieve yields of 70-90% while generating minimal waste and operating under environmentally benign conditions [34] [30].
Table 4: Green Chemistry Approaches in Benzamide Synthesis
| Green Method | Description | Key Advantages | Environmental Impact | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Catalyst-free acylation | Direct acylation without metal catalysts | No toxic metal waste, Simple workup | Reduced metal contamination | 80-95 | 12-24 hours |
| Biocatalytic amidation | Enzyme-mediated amide formation | High selectivity, Mild conditions | Biodegradable catalysts | 70-90 | 6-18 hours |
| Solvent-free synthesis | Neat conditions without organic solvents | Minimal waste generation | Zero solvent waste | 75-88 | 8-16 hours |
| Microwave-assisted synthesis | Microwave irradiation acceleration | Reduced reaction times, Energy efficient | Lower energy consumption | 85-95 | 2-6 hours |
| Bio-based solvent systems | Natural fruit extracts as solvents | Renewable solvent sources | Sustainable solvent sources | 70-85 | 10-20 hours |
| Electrochemical synthesis | Electrogenerated reagents | Clean electron transfer | Minimal chemical waste | 65-85 | 4-12 hours |
Solvent-free synthesis methodologies eliminate the environmental burden associated with organic solvent use while often improving reaction efficiency [33] [35]. These neat reaction conditions involve direct mixing of reactants without additional solvents, relying on elevated temperatures or mechanical mixing to achieve homogeneous reaction conditions [33]. Yields of 75-88% are typically achieved with significantly reduced waste generation and simplified workup procedures [33].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzamide formation while reducing energy consumption [34] [36]. Microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times of 2-6 hours compared to conventional heating methods [34]. This approach consistently achieves yields of 85-95% while consuming significantly less energy than traditional heating methods [34].
Bio-based solvent systems represent an innovative approach to sustainable organic synthesis [37]. Natural fruit extracts, including apple peel extracts, lemon juice, and vinegar, have demonstrated effectiveness as reaction media for acylation reactions [37]. These renewable solvents achieve yields of 70-85% while offering the additional advantage of simplified disposal through biodegradation [37]. The use of bio-based solvents also eliminates the need for extensive cooling systems and reduces water consumption in workup procedures [37].
Electrochemical synthesis methodologies employ electrogenerated reagents to achieve clean and efficient transformations [36]. The electrochemical benzoin condensation followed by oxidative amidation provides access to benzamide derivatives with minimal chemical waste generation [36]. These transformations typically achieve yields of 65-85% while operating under mild conditions with precise control over reaction stoichiometry [36].